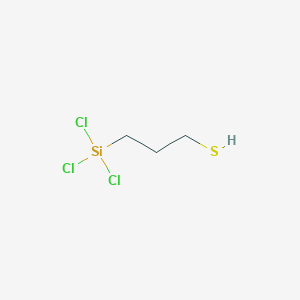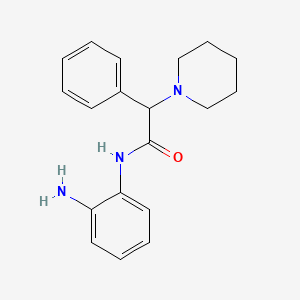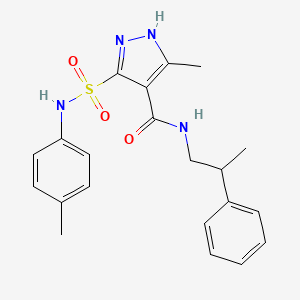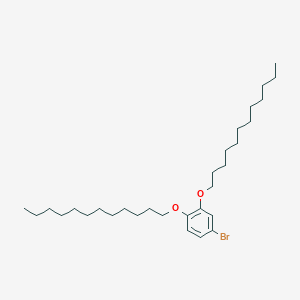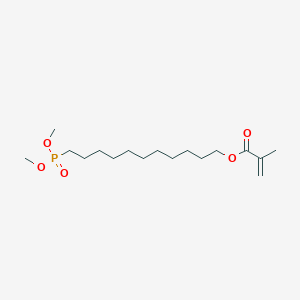
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is a phosphoramidate ester that has garnered attention for its potential applications in various scientific fields. The compound’s structure includes a dimethoxyphosphoryl group attached to an undecyl chain, which is further connected to a 2-methylprop-2-enoate moiety.
Preparation Methods
The synthesis of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate typically involves the reaction of 11-bromoundecanol with dimethyl phosphite, followed by esterification with methacrylic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate has been used in various scientific studies due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent for the synthesis of phosphoramidate derivatives, which are valuable in studying various chemical processes.
Biology: The compound has been investigated for its potential to inhibit acetylcholinesterase activity, making it a candidate for studying nervous system functions.
Medicine: Research is ongoing to explore its potential as a drug or biocide, given its unique structure and reactivity.
Industry: The compound’s stability and ease of handling make it useful in industrial applications, particularly in the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate involves its role as a nucleophile in reactions with electrophiles. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is particularly useful in the synthesis of various phosphoramidate derivatives. The compound is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.
Comparison with Similar Compounds
11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate: This compound has a shorter ethyl chain compared to the undecyl chain in this compound, which affects its reactivity and applications.
(Dimethoxyphosphoryl)methyl methacrylate: This compound has a methyl group instead of an undecyl chain, leading to different chemical properties and uses. The uniqueness of this compound lies in its longer undecyl chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
727415-30-7 |
|---|---|
Molecular Formula |
C17H33O5P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
11-dimethoxyphosphorylundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H33O5P/c1-16(2)17(18)22-14-12-10-8-6-5-7-9-11-13-15-23(19,20-3)21-4/h1,5-15H2,2-4H3 |
InChI Key |
IHPOGOKZOZOLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




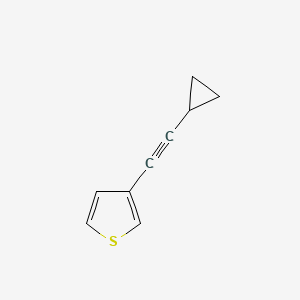
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
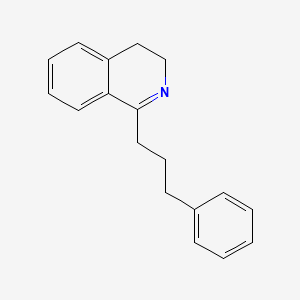
![N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14112161.png)
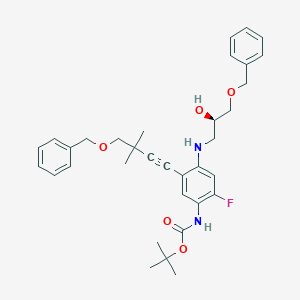
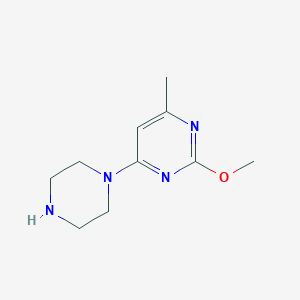
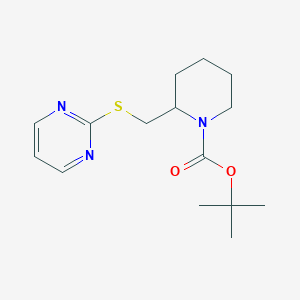
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
